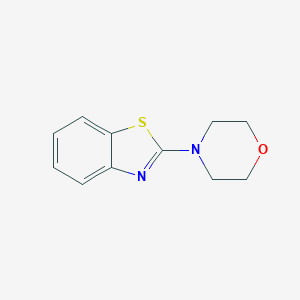![molecular formula C17H17ClOS B188983 Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- CAS No. 91527-91-2](/img/structure/B188983.png)
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is a chemical compound that belongs to the class of thioether ketones. It is commonly used in scientific research for its various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is not fully understood. However, it is believed to act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation.
生化学的および生理学的効果
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and act as a fluorescent probe for the detection of thiols in biological systems. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has several advantages for lab experiments, including its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use as an anticancer agent. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-. One potential direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to explore its potential as a photosensitive compound for the photocleavage of DNA. Additionally, further research could be conducted on its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use in the development of diagnostic tools for various diseases.
合成法
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- can be synthesized through a multistep process involving the reaction of various chemical compounds such as 4-isopropylthiophenol, 5-chloro-2-nitroaniline, and ethyl acetoacetate. The reaction involves the reduction of the nitro group to an amino group, followed by the condensation of the amino group with the ethyl acetoacetate to form a Schiff base. The Schiff base is then reduced to the corresponding thioether ketone using sodium borohydride.
科学的研究の応用
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitive compound for the photocleavage of DNA, as well as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
91527-91-2 |
|---|---|
製品名 |
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- |
分子式 |
C17H17ClOS |
分子量 |
304.8 g/mol |
IUPAC名 |
1-[5-chloro-2-(4-propan-2-ylphenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C17H17ClOS/c1-11(2)13-4-7-15(8-5-13)20-17-9-6-14(18)10-16(17)12(3)19/h4-11H,1-3H3 |
InChIキー |
NULCEELOKIFALL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



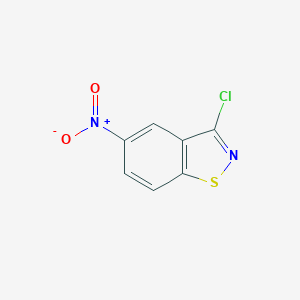
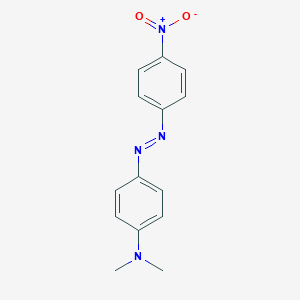
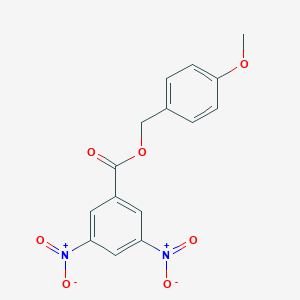
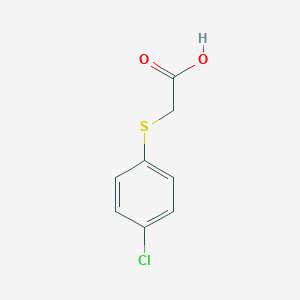
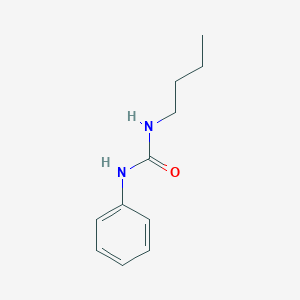
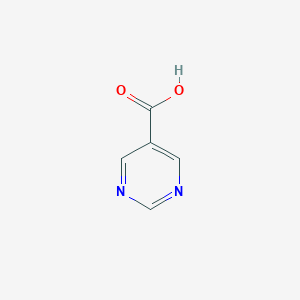
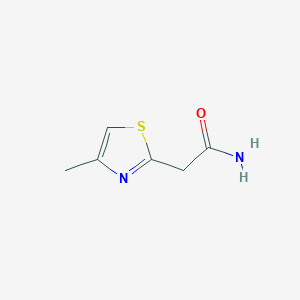
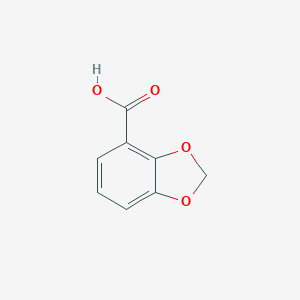
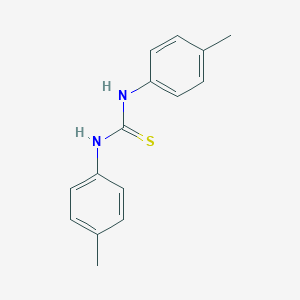
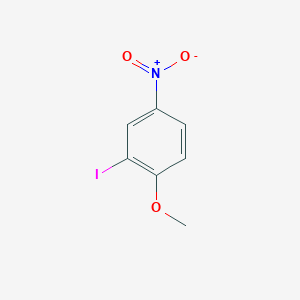
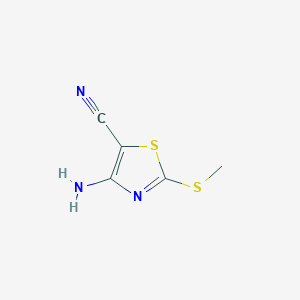
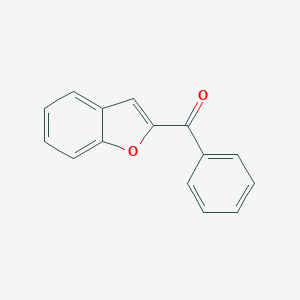
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
